Maldoxin

Descripción

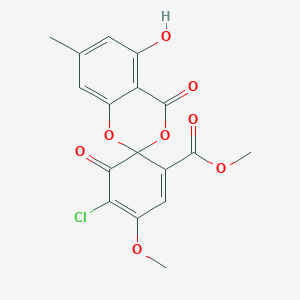

Maldoxin (C₁₆H₁₁ClO₆) is a cytotoxic natural product first isolated from the endophytic fungus Pestalotiopsis fici and later from Xylaria species . Structurally, it belongs to the 1,3-benzodioxin-4-one class, featuring a spirocyclic framework fused at the 6-position to a 2,4-cyclohexadienone moiety . Its biosynthesis is proposed to involve oxidative cleavage of anthraquinones (e.g., fragilin) to chloroisosulochrin, followed by oxidative cyclization and hydrolysis steps to yield dihydrothis compound (pestheic acid), which is further oxidized to this compound . This compound serves as a biosynthetic precursor to chloropupukeananin via Diels-Alder reactions with isopropenylallenes, highlighting its role in generating structural diversity in fungal metabolites .

Propiedades

Fórmula molecular |

C17H13ClO8 |

|---|---|

Peso molecular |

380.7 g/mol |

Nombre IUPAC |

methyl 4'-chloro-5-hydroxy-3'-methoxy-7-methyl-4,5'-dioxospiro[1,3-benzodioxine-2,6'-cyclohexa-1,3-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H13ClO8/c1-7-4-9(19)12-10(5-7)25-17(26-16(12)22)8(15(21)24-3)6-11(23-2)13(18)14(17)20/h4-6,19H,1-3H3 |

Clave InChI |

WKBDCISNILFJRO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C2C(=C1)OC3(C(=CC(=C(C3=O)Cl)OC)C(=O)OC)OC2=O)O |

Sinónimos |

maldoxin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Dihydromaldoxin (Pestheic Acid, 7b)

- Structure: Lacks the spirocyclic dienone system, retaining a diphenyl ether backbone with a carboxylic acid group .

- Biosynthesis: Derived from chloroisosulochrin via hydrolysis of spirofuranone intermediates .

- Bioactivity : Inhibits endothelin type A (ETA) receptor binding (IC₅₀ = 20 μM) and intracellular Ca²⁺ mobilization in A10 cells .

Dechlorodihydrothis compound (7a)

- Structure: Non-chlorinated analogue of dihydrothis compound .

- Bioactivity : Higher ETA receptor inhibition (IC₅₀ = 1.5 μM) compared to chlorinated derivatives, suggesting chlorine substitution reduces receptor affinity .

Maldoxone (22b)

- Structure : Lactone formed by dehydration of dihydrothis compound .

- Synthesis: Generated during acidic hydrolysis of spirofuranone 6b, with yields up to 70% .

Dechlorothis compound (1a)

Key Findings :

- Chlorination Effects : Chlorine at the aromatic ring reduces ETA receptor binding affinity but enhances stability and diene reactivity in Diels-Alder cascades . For example, this compound’s reactive diene facilitates spontaneous cycloadditions, whereas dechlorothis compound is less reactive .

- Synthetic Accessibility: Chloroisosulochrin synthesis requires ortho-selective chlorination using sulfuryl chloride and 2,2,6,6-tetramethylpiperidine (TMP), achieving 58% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.